REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([CH:11]=[C:12]([CH3:14])[CH3:13])=[C:8]([CH3:10])[CH:9]=1)=[O:4].[Li+].[OH-]>CO.C(OCC)C>[CH3:10][C:8]1[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[S:6][C:7]=1[CH:11]=[C:12]([CH3:14])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1)C)C=C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 45° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(SC1C=C(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |